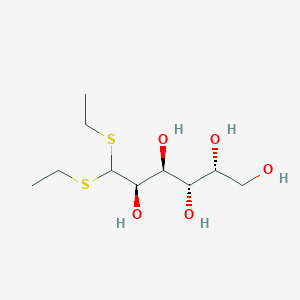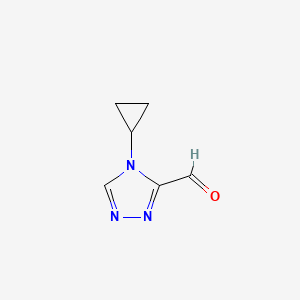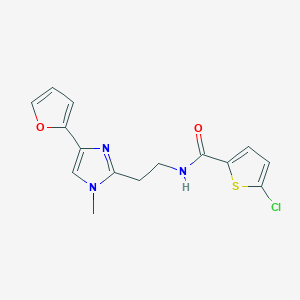
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate, also known as EDCQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EDCQ belongs to the class of quinoline derivatives and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is not fully understood; however, several studies have suggested that Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms of oxidative stress. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to inhibit apoptosis by regulating the expression of Bcl-2 family proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is its broad-spectrum activity against various diseases. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to exhibit potent activity against cancer, Alzheimer's disease, and Parkinson's disease, which makes it a promising candidate for drug development. However, one of the limitations of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate. One of the future directions is to optimize the synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate to improve its yield and purity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate in vivo to determine its efficacy and safety. Additionally, future studies should focus on identifying the molecular targets of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate and elucidating its mechanism of action. Finally, future research should aim to develop novel formulations of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate can be achieved through several methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of a β-ketoester with an aldehyde or ketone in the presence of ammonia and a catalyst.
Applications De Recherche Scientifique
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported that Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h9-11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLBDSZVWRFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCCC2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl decahydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)
![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)
![4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2759163.png)
![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)


![N-(2-chloro-4-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2759170.png)


![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)